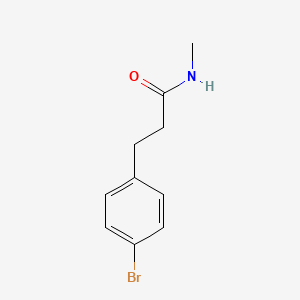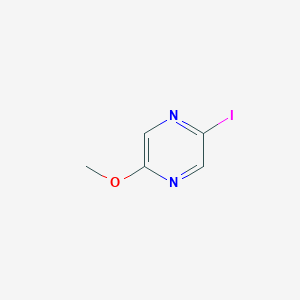![molecular formula C13H19ClN2O3S B3170324 1-[2-氯-4-(甲磺酰基)苯基]-4-(2-羟乙基)哌嗪 CAS No. 942474-67-1](/img/structure/B3170324.png)
1-[2-氯-4-(甲磺酰基)苯基]-4-(2-羟乙基)哌嗪
描述
“1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine” is a chemical compound used for proteomics research . Its molecular formula is C13H19ClN2O3S .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine” such as melting point, boiling point, and density were not found in the search results .科学研究应用
代谢研究和酶相互作用
作为一种新型抗抑郁药,1-[2-(2,4-二甲基苯硫基)苯基]-哌嗪的代谢研究表明,它被氧化为涉及 CYP2D6 和 CYP2C9 等酶的各种代谢物。这揭示了它与人肝酶的相互作用 (Hvenegaard 等,2012)。
抗菌应用
喹诺酮的酰胺衍生物,包括 1-哌嗪基变体,已被合成并表现出对各种菌株的显着抗菌活性,突出了它们在抗菌治疗中的潜力 (Patel 等,2007)。
抗疟疾潜力
某些哌嗪衍生物,包括与本化合物在结构上相似的衍生物,已显示出抗疟疾活性,表明在治疗疟疾中具有潜在应用 (Cunico 等,2009)。
精神病药物开发
药物开发中的研究探索了哌嗪衍生物作为抗抑郁药和抗精神病药,证明了它们在精神病药物中的相关性 (Kumar 等,2017)。
腺苷受体拮抗作用
哌嗪衍生物已被确认为有效的腺苷 A2B 受体拮抗剂,为它们在受这些受体调节的疾病中的治疗潜力提供了见解 (Borrmann 等,2009)。
抗惊厥活性
含有哌嗪衍生物的化合物已被合成并评估其抗惊厥活性,表明它们在治疗癫痫和相关疾病中具有潜在用途 (Aytemir 等,2004)。
作用机制
Target of Action
Similar compounds with a 4-(methylsulfonyl)phenyl pharmacophore have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . COX enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
Compounds with similar structures have been shown to inhibit cox enzymes . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
Inhibition of COX enzymes in this pathway reduces the production of prostaglandins, key mediators of inflammation .
Pharmacokinetics
Similar compounds have been evaluated for their in silico adme prediction .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may reduce inflammation by inhibiting the production of prostaglandins .
属性
IUPAC Name |
2-[4-(2-chloro-4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-20(18,19)11-2-3-13(12(14)10-11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQPINFUIUHSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198834 | |
| Record name | 4-[2-Chloro-4-(methylsulfonyl)phenyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine | |
CAS RN |
942474-67-1 | |
| Record name | 4-[2-Chloro-4-(methylsulfonyl)phenyl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Chloro-4-(methylsulfonyl)phenyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



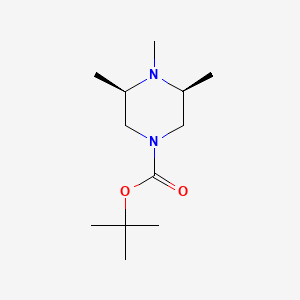
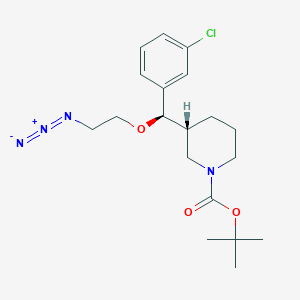


![Ethyl thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3170266.png)
![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine](/img/structure/B3170328.png)
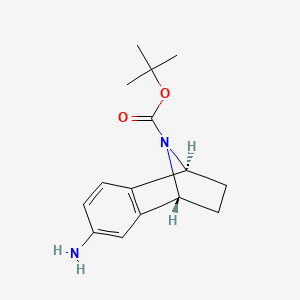
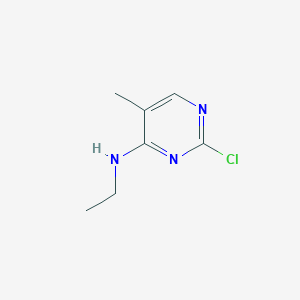
![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)
